((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
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Overview
Description
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine: is an organic compound with the molecular formula C8H12N2S It is a derivative of cyclopenta[b]thiophene, featuring a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine typically involves the reaction of cyclopenta[b]thiophene derivatives with hydrazine. One common method includes the following steps:
Starting Material: Cyclopenta[b]thiophene is used as the starting material.
Reaction with Hydrazine: The cyclopenta[b]thiophene derivative is reacted with hydrazine under controlled conditions, often in the presence of a catalyst or under reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]thiophene Derivatives: Compounds such as 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine share structural similarities.
Hydrazine Derivatives: Other hydrazine-containing compounds, like phenylhydrazine, exhibit similar reactivity.
Uniqueness
((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine is unique due to the combination of the cyclopenta[b]thiophene core and the hydrazine functional group.
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine |
InChI |
InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2 |
InChI Key |
OSGQFTWCSLBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CNN |
Origin of Product |
United States |
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